E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline
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Overview
Description
Preparation Methods
The synthesis of E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-6,7-dimethylquinoline with nitroethylene under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium carbonate, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of quinoline derivatives with biological targets.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and vinyl groups can also participate in various biochemical reactions, leading to the modulation of biological pathways .
Comparison with Similar Compounds
E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different functional groups, leading to different reactivity and applications.
6,7-Dimethylquinoline: Lacks the chloro and nitro groups, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-6,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-5-11-7-10(3-4-16(17)18)13(14)15-12(11)6-9(8)2/h3-7H,1-2H3/b4-3+ |
InChI Key |
AGSLHRHNGPJUFV-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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